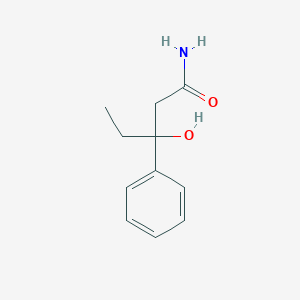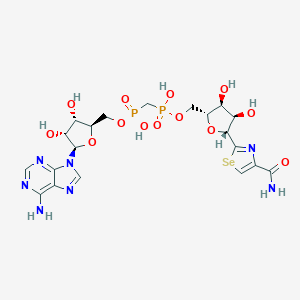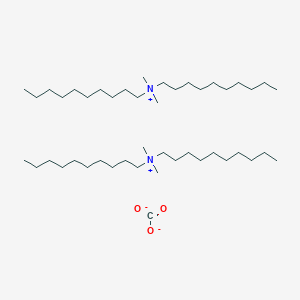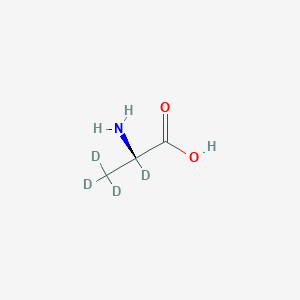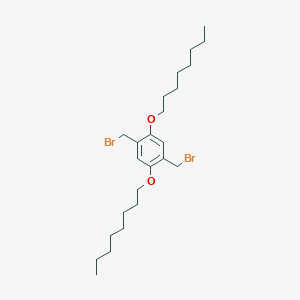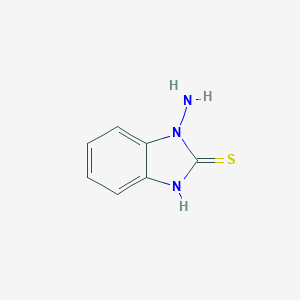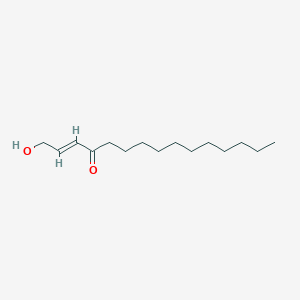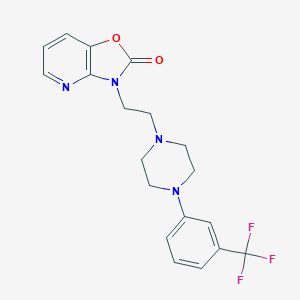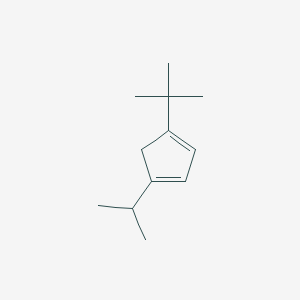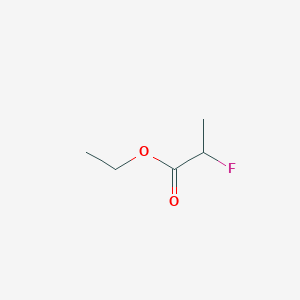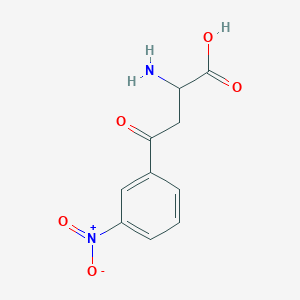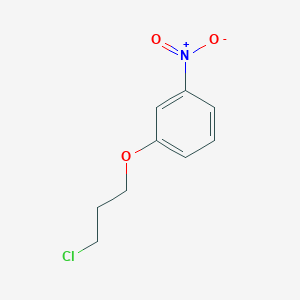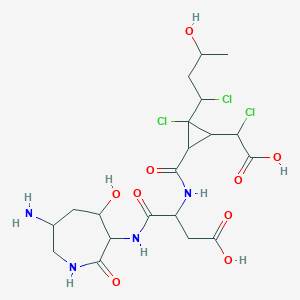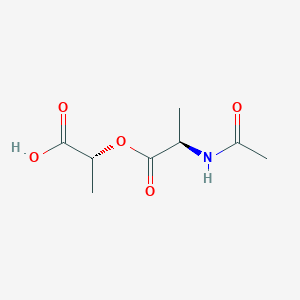![molecular formula C7H11BrO4 B137021 Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) CAS No. 146499-97-0](/img/structure/B137021.png)
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "S-3-ethyl-2-bromomalate" and has a molecular formula of C8H11BrO4.
Wirkmechanismus
The mechanism of action of S-3-ethyl-2-bromomalate is not fully understood. However, it is believed that the compound acts as a nucleophile in certain reactions, leading to the formation of new carbon-carbon bonds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of S-3-ethyl-2-bromomalate. However, studies have shown that the compound exhibits low toxicity and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S-3-ethyl-2-bromomalate is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. However, its high cost and limited availability can be a significant limitation for researchers.
Zukünftige Richtungen
There are several future directions for research on S-3-ethyl-2-bromomalate. One potential area of study is the development of new synthetic routes for the compound, which could lead to more cost-effective production methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, investigations into the potential toxicity and environmental impact of S-3-ethyl-2-bromomalate are also necessary to ensure its safe use in research and industry.
Synthesemethoden
The synthesis of S-3-ethyl-2-bromomalate can be achieved through a multi-step process involving the reaction of ethyl acetoacetate with bromine, followed by the addition of methyl magnesium bromide and subsequent reaction with diethyl oxalate. The final product is obtained through the hydrolysis of the diethyl ester.
Wissenschaftliche Forschungsanwendungen
S-3-ethyl-2-bromomalate has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is its use as a chiral building block in the synthesis of biologically active compounds. It has also been used as a starting material in the synthesis of various drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
146499-97-0 |
|---|---|
Produktname |
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) |
Molekularformel |
C7H11BrO4 |
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
(2S,3R)-2-bromo-3-methoxycarbonylpentanoic acid |
InChI |
InChI=1S/C7H11BrO4/c1-3-4(7(11)12-2)5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
InChI-Schlüssel |
SIAVUPGLKOARFR-WHFBIAKZSA-N |
Isomerische SMILES |
CC[C@@H]([C@@H](C(=O)O)Br)C(=O)OC |
SMILES |
CCC(C(C(=O)O)Br)C(=O)OC |
Kanonische SMILES |
CCC(C(C(=O)O)Br)C(=O)OC |
Synonyme |
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



